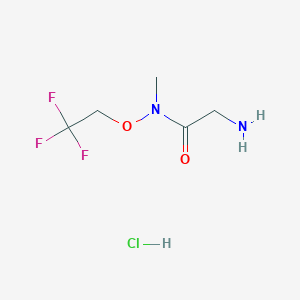
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C27H22N2O5 and its molecular weight is 454.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Several novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the query compound, have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, being more potent compared to the positive control 5-FU. Molecular docking methodologies were performed, indicating similar binding modes to known antitumor agents, suggesting their potential use in cancer therapy (Al-Suwaidan et al., 2016).
Neuroprotection and Imaging
The compound's related derivatives, 18F-labeled PET ligands, were investigated for their kinetics in the monkey brain and in vitro and in vivo imaging of translocator protein (TSPO) in the infarcted rat brain. These studies suggest the compound's potential for neuroprotection and neuroimaging, highlighting its usefulness in studying TSPO expression in primates (Yui et al., 2010).
Heterocyclic Chemistry
Research into the chemical reactions of related compounds under various conditions has led to the formation of novel heterocyclic structures, indicating the potential of the compound in synthesizing new chemical entities. This area of research is significant for the development of novel drugs and materials with specific properties (Kato et al., 1976).
Synthesis and Characterization of New Quinazolines
The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored. These studies involve creating novel compounds with expected antibacterial and antifungal activities, pointing towards the compound's utility in developing new antimicrobial therapies (Desai et al., 2007).
Analgesic and Anti-inflammatory Activities
Research into the design and synthesis of quinazolinyl acetamides has shown potential analgesic and anti-inflammatory activities. Compounds structurally related to the query compound have demonstrated potency in analgesic and anti-inflammatory assays, offering a basis for the development of new therapeutic agents in these domains (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-2-17-8-10-22-20(12-17)27(32)21(26(31)18-6-4-3-5-7-18)14-29(22)15-25(30)28-19-9-11-23-24(13-19)34-16-33-23/h3-14H,2,15-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXUYBWYXRJOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2953084.png)
![2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2953085.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide](/img/structure/B2953087.png)

![N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2953089.png)



![1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2953096.png)
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)
![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)